molecular formula C11H10 B564419 2-Methylnaphthalene-13C11 CAS No. 1185102-91-3

2-Methylnaphthalene-13C11

Cat. No.: B564419
CAS No.: 1185102-91-3
M. Wt: 153.117
InChI Key: QIMMUPPBPVKWKM-ODZTYCMJSA-N
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Description

2-Methylnaphthalene-13C11 is an isotopically labelled polycyclic aromatic hydrocarbon (PAH) essential for advanced toxicological and environmental research. Its primary application is as an internal standard in mass spectrometry-based assays to precisely quantify exposure to and metabolism of methylnaphthalenes, which are significant environmental contaminants found in petroleum products, coal tar, and combustion emissions . Researchers utilize this stable isotope to investigate the species-selective toxicity of methylnaphthalenes, which targets bronchiolar and olfactory epithelial cells, and to delineate the specific cytochrome P450 enzymes responsible for their metabolic activation . The compound is critically employed in studies monitoring fluorescent aromatic compounds in the bile of juvenile salmonids as a predictive biomarker of PAH exposure . By tracing the 13 C label, scientists can elucidate metabolic pathways, including ring epoxidation and side-chain oxidation, which are key steps in understanding the mechanisms behind the cytotoxicity of low molecular weight aromatic hydrocarbons . This high-purity labelled analyte enables sensitive and accurate research into the human health implications and environmental distribution of these ubiquitous compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(113C)methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMUPPBPVKWKM-ODZTYCMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.117 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Isotopic Enrichment Methodologies for 2 Methylnaphthalene 13c11

Design Principles for Positional Carbon-13 Labeling in Naphthalene (B1677914) Derivatives

The design of synthetic routes for positionally labeled naphthalene derivatives is guided by the need for high regioselectivity and efficiency. The primary goal is to introduce the ¹³C isotope at a specific, predetermined position within the naphthalene ring system or the methyl substituent. This requires careful selection of starting materials and reaction pathways.

Key principles include:

Retrosynthetic Analysis: Deconstructing the target molecule, 2-Methylnaphthalene-13C11, to identify commercially available or readily synthesizable ¹³C-labeled precursors.

Regiocontrol: Employing reactions that predictably direct the incorporation of the labeled carbon atom to the desired position. For instance, the choice between alpha and beta substitution on the naphthalene ring is a critical consideration. wikipedia.org

Isotopic Scrambling Avoidance: Selecting reaction conditions that minimize the migration or scrambling of the ¹³C label to other positions within the molecule.

Precursor Synthesis and Regioselective Carbon-13 Incorporation Strategies

The synthesis of this compound necessitates the use of precursors where the ¹³C atoms are already incorporated. A common strategy involves utilizing a commercially available ¹³C source, such as ¹³C-labeled methyl iodide or ¹³C-labeled benzene. nih.govnih.gov

One approach could involve the synthesis of a ¹³C-labeled propiophenone (B1677668) derivative as an intermediate. unistra.fr Another strategy might employ ¹³C-labeled methyltriphenylphosphonium (B96628) iodide, which can be used to synthesize naphthalene rings with the stable carbon-13 isotope at specific positions. nih.gov The synthesis of an isoleucine precursor with a ¹³C-methylene label highlights a method of incorporating the isotope at a specific site, which could be adapted for naphthalene derivatives. nih.gov

Table 1: Examples of ¹³C Labeled Precursors and Their Applications
PrecursorApplication in Labeled SynthesisReference
U-¹³C-BenzeneStarting material for uniformly labeled polycyclic aromatic hydrocarbons (PAHs) nih.gov
¹³CH₃PPh₃ISource for introducing a ¹³C-labeled methyl group nih.gov
¹³C-labeled succinic anhydrideUsed in Haworth synthesis to build the naphthalene ring system with a labeled carbon nih.gov
[3-¹³C] pyruvatePrecursor for selective methylene (B1212753) labeling in biological molecules nih.gov

Advanced Synthetic Protocols for this compound (e.g., Haworth Synthesis Modifications for Labeled Precursors, Catalytic Isomerization with Labeled Feedstocks)

Several advanced synthetic methods can be adapted for the preparation of this compound.

Catalytic Isomerization: The isomerization of 1-methylnaphthalene (B46632) to the more thermodynamically stable 2-methylnaphthalene (B46627) is an important industrial process that can be leveraged for labeled synthesis. rsc.orggoogle.combcrec.id If a ¹³C-labeled 1-methylnaphthalene is synthesized, it can be isomerized over a suitable catalyst, such as a zeolite, to produce this compound. rsc.orggoogle.com This method's success depends on the stability of the isotopic label under the isomerization conditions. Gold-catalyzed isomerization reactions have also been explored for their efficiency in transforming various organic substrates. nih.govfrontiersin.org

Purification and Isolation Techniques for High Isotopic Purity

Achieving high isotopic and chemical purity is paramount for the final product. moravek.com Impurities could interfere with the intended application of the labeled compound. moravek.com

Common purification techniques include:

Chromatography: Techniques such as column chromatography (using silica (B1680970) gel or alumina) and high-performance liquid chromatography (HPLC) are highly effective in separating the desired labeled compound from unreacted starting materials, byproducts, and any isotopically unlabeled species. nih.govacs.org

Crystallization: This technique can be used to purify solid compounds like 2-methylnaphthalene. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities are often left behind in the solution. bcrec.id

Distillation: For liquid products or to remove volatile impurities, distillation can be an effective purification method.

The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

Optimization of Isotopic Enrichment Levels and Yields

Factors influencing isotopic enrichment include:

Purity of Labeled Precursors: The isotopic purity of the starting materials directly impacts the enrichment of the final product. acs.org

Minimization of Isotopic Dilution: Avoiding contamination with natural abundance (¹²C) carbon sources throughout the synthetic sequence is crucial.

Reaction Conditions: Certain reaction conditions could potentially lead to isotopic exchange or scrambling, thereby reducing the specific isotopic enrichment.

Strategies to improve yields include:

Optimization of Reaction Parameters: Fine-tuning reaction conditions such as temperature, pressure, catalyst choice, and reaction time can significantly improve the efficiency of each synthetic step. rsc.orggoogle.com

Minimizing Product Loss During Workup and Purification: Careful handling and efficient extraction and purification procedures are essential to maximize the recovery of the final product. moravek.com

Advanced Spectroscopic Characterization and Isotopic Purity Assessment of 2 Methylnaphthalene 13c11

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Profilingarxiv.orgchemicalbook.com

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of molecules. researchgate.net In the context of isotopically labeled compounds, it provides invaluable information regarding the specific sites and abundance of the isotopic labels.

One-Dimensional Carbon-13 NMR Spectral Analysis for Confirmation of Labeling

One-dimensional (1D) Carbon-13 (¹³C) NMR spectroscopy is the initial and fundamental step in verifying the successful incorporation of ¹³C atoms into the molecular structure of 2-methylnaphthalene (B46627). In an unlabeled 2-methylnaphthalene sample, the natural abundance of ¹³C is approximately 1.1%, resulting in low-intensity signals. udel.eduyoutube.com However, in 2-Methylnaphthalene-13C11, where all eleven carbon atoms are ideally the ¹³C isotope, the ¹³C NMR spectrum exhibits significantly enhanced signal intensities for all carbon environments.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. udel.edu The presence of strong signals at chemical shifts corresponding to all eleven carbon atoms of the 2-methylnaphthalene skeleton confirms the extensive labeling. chemicalbook.combmrb.io While the peak intensity in a standard ¹³C NMR spectrum is not directly proportional to the number of carbons, the dramatic increase in signal-to-noise ratio across the spectrum is a clear qualitative indicator of successful isotopic enrichment. youtube.com

Table 1: Representative ¹³C NMR Chemical Shifts for 2-Methylnaphthalene.

Carbon PositionChemical Shift (ppm)
C1~133.7
C2~135.2
C3~127.8
C4~127.6
C4a~132.0
C5~128.2
C6~126.0
C7~125.5
C8~128.0
C8a~134.4
CH₃~21.5

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values for 2-methylnaphthalene.

Two-Dimensional Carbon-13 NMR Correlation Techniques for Positional Isotope Characterizationarxiv.org

While 1D ¹³C NMR confirms the presence of ¹³C labels, two-dimensional (2D) NMR techniques are essential for unambiguously determining the specific positions of these labels by establishing through-bond correlations between adjacent ¹³C nuclei. wikipedia.orgcreative-biostructure.com For a fully labeled compound like this compound, techniques such as ¹³C-¹³C Correlation Spectroscopy (COSY) and Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) are particularly powerful. wikipedia.orgnih.gov

¹³C-¹³C COSY: This experiment reveals correlations between directly coupled ¹³C atoms. In the 2D spectrum, cross-peaks appear between the signals of carbons that are bonded to each other. By analyzing the correlation patterns, the entire carbon framework can be traced, confirming that the labeling is present throughout the molecule as expected.

INADEQUATE: This is another powerful technique for establishing carbon-carbon connectivity. wikipedia.org It specifically detects signals from pairs of adjacent ¹³C nuclei, which are abundant in this compound. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. wikipedia.orgcreative-biostructure.com In the case of this compound, it would confirm the ¹H-¹³C one-bond connectivities.

By employing these 2D NMR methods, a comprehensive connectivity map of the carbon skeleton can be constructed, providing definitive proof of the positional integrity of the ¹³C labels in this compound.

Quantitative Carbon-13 NMR for Isotopic Abundance Determination

Quantitative ¹³C NMR (qNMR) can be used to determine the isotopic abundance at each carbon position. ox.ac.uknih.gov To obtain accurate quantitative data, specific experimental parameters must be employed, such as using a long relaxation delay and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancements. researchgate.netox.ac.uk

By comparing the integrals of the ¹³C signals in the labeled compound to that of a known internal standard, the concentration and, consequently, the isotopic abundance can be calculated. ox.ac.uk For this compound, the analysis would aim to confirm that the abundance at each of the eleven carbon positions is close to the theoretical maximum (typically >98%).

High-Resolution Mass Spectrometry (HRMS) for Accurate Isotopic Composition Analysissavemyexams.com

High-resolution mass spectrometry is a crucial technique for determining the isotopic composition and purity of labeled compounds by providing highly accurate mass measurements. savemyexams.com

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) for Isotopic Purity Determinationnih.gov

ESI-HRMS is a soft ionization technique that allows for the analysis of the intact molecule, minimizing fragmentation. nih.gov When analyzing this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the fully labeled compound. The high resolution of the instrument allows for the differentiation of the desired ¹³C₁₁ isotopologue from any residual unlabeled (¹²C₁₁) or partially labeled species.

The isotopic purity can be calculated from the relative abundances of the different isotopologue peaks in the mass spectrum. nih.gov For a high-purity sample of this compound, the most abundant peak will correspond to the fully labeled molecule.

Table 2: Theoretical and Observed m/z for Isotopologues of 2-Methylnaphthalene.

IsotopologueTheoretical m/zObserved m/z (example)
¹²C₁₁H₁₀142.07825-
¹³C₁¹²C₁₀H₁₀143.08160-
.........
¹³C₁₁H₁₀153.11171153.1117

Note: The observed m/z would be determined experimentally. The table illustrates the principle of distinguishing isotopologues based on their accurate masses.

Time-of-Flight (TOF) Mass Spectrometry for Enhanced Isotopic Resolutionwikipedia.orgspectroscopyonline.com

Time-of-Flight (TOF) mass analyzers are known for their high mass resolution and accuracy. wikipedia.orgspectroscopyonline.com In TOF-MS, the mass-to-charge ratio (m/z) of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift tube. wikipedia.org Heavier ions travel more slowly than lighter ions of the same charge. wikipedia.org

The high resolving power of TOF-MS is particularly advantageous for separating the isotopic cluster of this compound. spectroscopyonline.comaps.org This allows for the clear visualization and quantification of the peak corresponding to the fully labeled compound versus any lower-mass isotopologues, providing a robust assessment of isotopic purity. The enhanced resolution helps to minimize potential interferences from matrix components or impurities, leading to a more accurate determination of the isotopic composition. noaa.gov

Fragmentation Pathway Analysis of 2-Methylnaphthalene-¹³C₁₁ via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of their ions. nih.gov In the case of 2-Methylnaphthalene-¹³C₁₁, MS/MS analysis provides crucial information for confirming the position of the ¹³C labels and understanding the stability of the labeled naphthalene (B1677914) core.

The fragmentation of the unlabeled 2-methylnaphthalene parent molecule (C₁₁H₁₀) typically proceeds through characteristic pathways. nist.govnist.gov Common fragmentation events for aromatic compounds include the loss of a methyl group (CH₃) or the cleavage of the naphthalene ring system. libretexts.org

For 2-Methylnaphthalene-¹³C₁₁, the fragmentation pathways are expected to be analogous, but with mass shifts corresponding to the ¹³C isotopes. The analysis of the resulting fragment ions allows for the precise localization of the isotopic labels. For instance, the loss of the methyl group would result in a fragment ion with a mass reflecting the isotopic composition of the remaining naphthalene ring. If the methyl group itself is labeled with ¹³C, its loss would be observed at a different mass-to-charge ratio (m/z) compared to the loss of an unlabeled methyl group.

Key fragmentation pathways for 2-Methylnaphthalene can be hypothesized and then verified through MS/MS experiments. The collision-induced dissociation (CID) of the molecular ion would lead to a series of product ions, and the masses of these ions would confirm the integrity of the ¹³C labeling. nih.gov

A predicted MS/MS spectrum for 2-methylnaphthalene shows potential fragment ions that can be used as a basis for analyzing its ¹³C₁₁ labeled counterpart. foodb.ca

Table 1: Predicted and Observed Major Fragment Ions in the MS/MS Spectrum of 2-Methylnaphthalene and its ¹³C₁₁ Analog

Fragment Description Unlabeled 2-Methylnaphthalene (Predicted m/z) 2-Methylnaphthalene-¹³C₁₁ (Expected m/z)
Molecular Ion [M]⁺142153
Loss of H ([M-H]⁺)141152
Loss of Methyl Radical ([M-CH₃]⁺)127137 or 138 (depending on methyl group labeling)
Naphthalene Cation (C₁₀H₈⁺)128138

This table is illustrative and based on general fragmentation patterns of similar compounds. Actual observed values may vary based on instrumental conditions.

Computational Prediction of Isotopic Distribution Patterns for Verification

Computational tools are invaluable for predicting the theoretical isotopic distribution of a labeled compound. sisweb.com This prediction serves as a reference to compare against the experimentally obtained mass spectrum, thereby verifying the isotopic enrichment and purity of the synthesized 2-Methylnaphthalene-¹³C₁₁. almacgroup.com

The calculation of the isotopic distribution takes into account the natural abundance of isotopes (e.g., ¹³C, ²H) and the specific labeling pattern of the molecule. researchgate.net For 2-Methylnaphthalene-¹³C₁₁, where all eleven carbon atoms are replaced with ¹³C, the resulting isotopic pattern will be significantly different from its unlabeled counterpart.

Programs for isotopic distribution calculation use algorithms based on the binomial theorem to determine the relative abundances of the different isotopologues. sisweb.com These calculations can be performed at low or high resolution, providing a detailed theoretical spectrum. sisweb.com

The comparison between the computationally predicted and the experimentally measured isotopic pattern allows for a quantitative assessment of the isotopic labeling efficiency. Any significant deviation could indicate incomplete labeling or the presence of impurities. nih.gov

Table 2: Theoretical vs. Experimental Isotopic Distribution for 2-Methylnaphthalene-¹³C₁₁

Isotopologue Theoretical Relative Abundance (%) Experimental Relative Abundance (%)
M0.0~0
M+10.0Trace
.........
M+11 (¹³C₁₁)100.0>99

This table represents a hypothetical comparison for a highly enriched sample. The experimental values would be determined from the integrated peak areas in the mass spectrum.

Chromatographic Separations Coupled with Isotopic Detection for Complex Mixtures

The analysis of 2-Methylnaphthalene-¹³C₁₁ within complex environmental or biological samples requires powerful separation techniques coupled with sensitive isotopic detection. noaa.gov Gas and liquid chromatography are the primary methods for separating the target analyte from the matrix. nih.gov

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly specialized technique used to determine the stable isotope ratios of individual compounds in a mixture. rsc.org This method is particularly useful for source apportionment of polycyclic aromatic hydrocarbons (PAHs) like 2-methylnaphthalene in environmental samples. rsc.orgcopernicus.org

In this technique, the sample is injected into a gas chromatograph (GC) where the individual compounds are separated based on their volatility and interaction with the stationary phase. nih.govucdavis.edu After separation, each compound is directed into a combustion furnace where it is converted into carbon dioxide (CO₂) and water. ucdavis.edu The water is removed, and the CO₂ gas is then introduced into an isotope ratio mass spectrometer (IRMS). ucdavis.edu

The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, which directly reflects the ¹³C/¹²C ratio of the original compound. dshs-koeln.de For 2-Methylnaphthalene-¹³C₁₁, the measured isotope ratio would be exceptionally high, clearly distinguishing it from its naturally occurring, unlabeled counterpart. researchgate.net

The precision of GC-C-IRMS allows for the detection of even small variations in isotopic composition, making it a powerful tool for tracing the fate of labeled compounds in complex systems. asianpubs.org

Table 3: Typical GC-C-IRMS Parameters for PAH Analysis

Parameter Condition
GC ColumnAgilent DB-5ms (30 m x 0.25 mm ID x 1 µm film thickness) ucdavis.edu
Injection ModeSplitless ucdavis.edu
Temperature Program50 °C (hold 1 min); ramp to 120 °C at 10 °C/min; ramp to 310 °C at 5 °C/min (hold 40 min) ucdavis.edu
Combustion Temperature1000 °C ucdavis.edu
IRMSThermo Finnigan MAT 253 or similar ucdavis.edu

These parameters are based on a published method for PAH analysis and may be adapted for the specific analysis of 2-Methylnaphthalene-¹³C₁₁. ucdavis.edu

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

For non-volatile or thermally labile compounds, liquid chromatography (LC) is the preferred separation method. elementar.com Coupling LC to an IRMS allows for the compound-specific isotope analysis of a wider range of molecules. chromatographyonline.com While PAHs are generally amenable to GC analysis, LC-IRMS provides an alternative for complex matrices where derivatization for GC is not desirable. elementar.com

In LC-IRMS, the eluent from the LC column, containing the separated compounds, is mixed with an oxidizing agent. nih.gov The mixture then passes through a reactor where the organic compounds are quantitatively oxidized to CO₂. nih.gov The CO₂ is subsequently separated from the liquid phase and introduced into the IRMS for isotopic analysis. nih.gov

This technique has been successfully applied to various fields, including food authenticity and biogeochemistry. elementar.comchromatographyonline.comnih.gov For the analysis of 2-Methylnaphthalene-¹³C₁₁ in aqueous samples or complex biological extracts, LC-IRMS would offer a robust analytical solution. researchgate.net The ability to directly analyze aqueous samples without extensive sample preparation is a significant advantage. elementar.comnih.gov

Quantitative Analytical Methodologies Employing 2 Methylnaphthalene 13c11 As an Internal Standard

Principles and Applications of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample prior to any sample preparation steps. epa.gov The labeled compound, in this case, 2-Methylnaphthalene-13C11, is chemically identical to the native analyte (2-methylnaphthalene) and therefore exhibits the same behavior during extraction, cleanup, and chromatographic analysis. epa.gov Any loss of the analyte during the analytical process is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for matrix effects and procedural losses. epa.govnih.gov

Method Development for Absolute Quantification in Environmental Samples

The development of a robust SIDA method for the absolute quantification of 2-methylnaphthalene (B46627) in environmental samples, such as water, soil, or sediment, involves several key steps. The use of this compound is central to this process.

A typical workflow would involve:

Spiking the Sample: A precise and known quantity of a this compound standard solution is added to the environmental sample at the very beginning of the analytical procedure. nih.gov

Extraction: The sample is then subjected to an extraction procedure appropriate for the matrix and the analyte. For water samples, this could be liquid-liquid extraction (LLE) or solid-phase extraction (SPE). lcms.cz For solid samples like sediment, methods such as pressurized fluid extraction (PFE) or sonication might be employed.

Cleanup: The resulting extract is often complex and may require a cleanup step to remove interfering compounds. This can be achieved using techniques like column chromatography.

Analysis by GC-MS or LC-MS: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to monitor specific ions for both the native 2-methylnaphthalene and the this compound internal standard.

The selection of appropriate mass-to-charge (m/z) ratios for the analyte and the internal standard is crucial for the specificity of the method. For 2-methylnaphthalene (C₁₁H₁₀), the molecular ion would be at m/z 142.20. nih.gov For this compound ([¹³C₁₀¹²CH₃]H₇, assuming the methyl carbon is also ¹³C), the molecular ion would be at a higher m/z, allowing for clear differentiation in the mass spectrometer.

Table 1: Example of Monitored Ions for SIDA of 2-Methylnaphthalene

CompoundMolecular FormulaQuantifier Ion (m/z)Qualifier Ion (m/z)
2-MethylnaphthaleneC₁₁H₁₀142141
2-Methylnaphthalene-¹³C₁₁¹³C₁₁H₁₀153152

This table is for illustrative purposes and the exact ions may vary based on the specific labeling pattern and instrumentation.

Uncertainty Budget Determination in SIDA Procedures

The main sources of uncertainty in a SIDA procedure employing this compound include:

Purity of the native analyte standard: The uncertainty in the concentration of the calibration standards for native 2-methylnaphthalene.

Purity of the labeled internal standard: The uncertainty in the concentration of the this compound spiking solution.

Mass of the sample: The uncertainty associated with weighing or measuring the volume of the sample.

Mass of the spiking solution: The uncertainty in the mass of the added this compound solution.

Isotope ratio measurement: The uncertainty in the measurement of the peak area ratio of the native analyte to the labeled standard by the mass spectrometer.

Development of Robust Analytical Protocols for Trace Analysis

The detection and quantification of PAHs at trace levels (ng/L or µg/kg) in environmental matrices is a significant analytical challenge. epa.gov The development of robust analytical protocols for such analyses heavily relies on the use of stable isotope-labeled internal standards like this compound to ensure accuracy and precision at low concentrations.

Key aspects of developing robust protocols for trace analysis include:

High-Efficiency Extraction and Cleanup: Techniques that provide high recovery and effective removal of interferences are essential. This may involve the use of advanced solid-phase extraction materials or multi-step cleanup procedures.

Sensitive Instrumentation: The use of modern GC-MS/MS or LC-MS/MS systems operating in selected reaction monitoring (SRM) mode can significantly enhance sensitivity and selectivity, allowing for the detection of 2-methylnaphthalene at very low levels.

Method Validation: Rigorous validation is required to establish the method's performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Table 2: Typical Performance Data for a Trace Analysis Method for 2-Methylnaphthalene using SIDA

ParameterTypical ValueUnit
Limit of Detection (LOD)0.1 - 10ng/L (water)
Limit of Quantification (LOQ)0.5 - 30ng/L (water)
Linearity (r²)> 0.99-
Recovery80 - 110%
Relative Standard Deviation (RSD)< 15%

This table presents typical performance characteristics and actual values will depend on the specific matrix and analytical conditions.

The use of this compound as an internal standard is fundamental to achieving this level of performance, as it compensates for the inevitable variations that occur during the analysis of complex samples at trace concentrations. lcms.cz

Environmental Fate and Biogeochemical Transformation Studies Utilizing 2 Methylnaphthalene 13c11

Elucidation of Anaerobic Biodegradation Pathways

Under anoxic conditions, the biodegradation of 2-methylnaphthalene (B46627) is a challenging process for microorganisms. The use of ¹³C-labeled 2-methylnaphthalene has been instrumental in deciphering the initial activation steps and subsequent metabolic pathways.

Initial Activation Mechanisms (e.g., Fumarate (B1241708) Addition, Carboxylation) using Labeled Substrates

The anaerobic degradation of 2-methylnaphthalene is often initiated by an activation reaction to overcome the chemical stability of the aromatic ring. asm.org One of the primary mechanisms identified through the use of labeled substrates is the addition of fumarate to the methyl group. oup.comnih.govasm.orgoup.com This reaction, catalyzed by the enzyme naphthyl-2-methyl-succinate synthase, produces naphthyl-2-methyl-succinate as the first major intermediate. oup.comnih.govasm.org Studies with sulfate-reducing enrichment cultures have confirmed this pathway, demonstrating that the methyl group is the initial site of attack. oup.comasm.orgoup.com

Another potential activation mechanism is carboxylation, where a carboxyl group is added directly to the naphthalene (B1677914) ring. asm.orgoup.comnih.gov While this is a known pathway for unsubstituted naphthalene, leading to the formation of 2-naphthoic acid, its role in 2-methylnaphthalene degradation is less direct. oup.comnih.govoup.com Instead, the oxidation of the methyl group of 2-methylnaphthalene is the primary route to forming 2-naphthoic acid in this context. nih.govasm.org The use of ¹³C-labeled bicarbonate in experiments with 2-methylnaphthalene did not result in a labeled 2-naphthoic acid metabolite, confirming that direct carboxylation of the 2-methylnaphthalene ring is not the primary activation step. asm.org

Table 1: Initial Anaerobic Activation Reactions of 2-Methylnaphthalene

Activation Mechanism Reactant(s) Key Enzyme Initial Product
Fumarate Addition 2-Methylnaphthalene, Fumarate Naphthyl-2-methyl-succinate synthase Naphthyl-2-methyl-succinate
Methyl Group Oxidation 2-Methylnaphthalene, Oxidizing agent Various 2-Naphthoic acid

Identification and Tracing of Intermediary Metabolites via Isotopic Signature

Following the initial activation, 2-Methylnaphthalene-¹³C₁₁ allows for the precise tracing of carbon atoms through the metabolic pathway. After the formation of ¹³C-labeled naphthyl-2-methyl-succinate, this intermediate undergoes further transformation. It is activated to its corresponding CoA ester, naphthyl-2-methyl-succinyl-CoA, by the enzyme succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase. oup.comoup.com This is followed by an oxidation step catalyzed by naphthyl-2-methyl-succinyl-CoA dehydrogenase to form naphthyl-2-methylene-succinyl-CoA. oup.com

These reactions are part of a β-oxidation-like pathway that ultimately leads to the formation of the central metabolite, 2-naphthoyl-CoA. oup.com The isotopic label from 2-Methylnaphthalene-¹³C₁₁ can be tracked through these intermediates, confirming the metabolic sequence. nih.govresearchgate.net Subsequent to the formation of 2-naphthoyl-CoA, the aromatic ring system is reduced, cleaved, and eventually mineralized to ¹³CO₂. oup.comnih.gov The detection of labeled intermediates such as 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and decahydro-2-naphthoic acid confirms this reductive degradation pathway. asm.orgresearchgate.net

In some cases, alternative pathways may exist, as evidenced by the detection of carboxylated 2-methylnaphthalene derivatives, suggesting that direct carboxylation might be a minor pathway in some microbial consortia. nih.govasm.org

Role of Specific Microbial Consortia and Pure Cultures in 2-Methylnaphthalene-¹³C₁₁ Degradation

Various microorganisms have been identified as key players in the anaerobic degradation of 2-methylnaphthalene. Sulfate-reducing bacteria are particularly prominent in this process. oup.com Enrichment cultures, such as the N47 consortium, have been extensively studied and shown to effectively degrade 2-methylnaphthalene and naphthalene. asm.orgoup.comnih.gov This culture utilizes the fumarate addition pathway for 2-methylnaphthalene activation. oup.com Genetic analyses of such consortia have revealed the presence of genes encoding for enzymes like naphthyl-2-methyl-succinate synthase, which are crucial for this degradation route. researchgate.net

Pure cultures of sulfate-reducing bacteria, including strains NaphS2, NaphS3, and NaphS6, have also been isolated and shown to degrade 2-methylnaphthalene. acs.orguni-konstanz.denih.gov Studies with these strains have indicated that while they can degrade 2-methylnaphthalene, the enzymatic machinery for this process is distinct from that of naphthalene degradation and requires a period of adaptation. nih.gov The presence of a specific protein, identified as a likely subunit of the 2-methylnaphthalene-activating enzyme, was observed only during growth on 2-methylnaphthalene. nih.gov Other microbial groups, such as those belonging to the Clostridiaceae, have also been implicated in the methanogenic degradation of substituted naphthalenes. oup.com

Kinetic Isotope Effects (KIEs) as Biomarkers for In Situ Biodegradation Pathways

Compound-specific isotope analysis (CSIA) is a powerful technique for assessing the in situ biodegradation of contaminants. The kinetic isotope effect (KIE) refers to the change in the isotopic composition of a substrate as it is being degraded, with molecules containing lighter isotopes typically reacting faster. For the anaerobic degradation of 2-methylnaphthalene, significant carbon and hydrogen isotope fractionation has been observed. acs.org

In laboratory studies with the sulfate-reducing strain NaphS2, pronounced carbon and hydrogen isotope fractionation was measured during 2-methylnaphthalene degradation in aqueous solutions. acs.org However, when the compound was present in a non-aqueous phase liquid (NAPL) like hexadecane (B31444), the observed isotope fractionation was significantly reduced or even undetectable at low aqueous concentrations. acs.org This "masking" of the isotope effect highlights the critical role of mass transfer limitations in controlling the bioavailability and, consequently, the biodegradation rates of hydrophobic compounds like 2-methylnaphthalene in the environment. acs.orgacs.org The magnitude of the KIE can, therefore, serve as a biomarker to distinguish between reaction-limited and transport-limited biodegradation in the field. acs.org The absence of isotope fractionation at trace concentrations does not necessarily mean that biodegradation is not occurring. acs.org

Table 2: Isotope Fractionation in Anaerobic 2-Methylnaphthalene Degradation

Experimental Condition Carbon Isotope Enrichment (εcarbon) Hydrogen Isotope Enrichment (εhydrogen) Apparent Kinetic Isotope Effect (AKIEcarbon) Apparent Kinetic Isotope Effect (AKIEhydrogen)
Aqueous Phase Only (60 μM) -2.0 ± 0.3‰ -40 ± 7‰ 1.02 ± 0.002 1.67 ± 0.15
Hexadecane Phase (80 mM) -0.9 ± 0.7‰ -6 ± 3‰ 1.010 ± 0.007 1.06 ± 0.04
Hexadecane Phase (10 mM) Not Observable Not Observable Not Observable Not Observable

Data from a study with the sulfate-reducing strain NaphS2. acs.orgacs.org

Investigation of Aerobic Degradation Mechanisms and Products using Labeled Tracers

Under aerobic conditions, the degradation of 2-methylnaphthalene proceeds through different pathways, primarily initiated by oxygenase enzymes. ethz.ch While the provided search results focus heavily on anaerobic degradation, studies on aerobic pathways also benefit from labeled tracers to confirm metabolic routes.

In aerobic bacteria like Pseudomonas putida, the degradation can proceed via two main routes. ethz.ch One involves the oxidation of the unsubstituted aromatic ring, leading to the formation of methylsalicylates and methylcatechols. ethz.ch The other pathway involves the hydroxylation of the methyl group to form 2-hydroxymethylnaphthalene, which is then further oxidized. ethz.ch The use of 2-Methylnaphthalene-¹³C₁₁ would allow for the definitive identification of the subsequent metabolites in these pathways and quantify the flux through each route.

Single-cell Raman-activated cell sorting with stable isotope probing (RACS-SIP) has been used to identify key aerobic degraders of 2-methylnaphthalene, such as Sphingomonas sp. and Pseudomonas sp.. acs.org This advanced technique, when coupled with ¹³C-labeled substrates, can link specific metabolic functions to individual microbial cells within a complex community. acs.org

Assessment of Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis, Oxidation) with Isotopic Monitoring

Besides biological degradation, 2-methylnaphthalene can undergo abiotic transformations in the environment. Isotopic monitoring with 2-Methylnaphthalene-¹³C₁₁ can help differentiate these processes from biodegradation.

Photodegradation: 2-Methylnaphthalene is susceptible to photodegradation in water. chemicalbook.com The photolytic half-life of 2-methylnaphthalene in water has been estimated to be around 16.4 hours under a high-pressure mercury lamp. chemicalbook.com The process involves the absorption of light, leading to the formation of reactive intermediates that can be further transformed. researchgate.net Isotopic analysis could potentially reveal kinetic isotope effects associated with photolytic reactions, helping to distinguish them from biological processes.

Hydrolysis: 2-Methylnaphthalene is not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of hydrolyzable functional groups. nih.govherts.ac.uk

Oxidation: Atmospheric oxidation of 2-methylnaphthalene is primarily initiated by hydroxyl (OH) radicals. rsc.orgresearchgate.net This reaction leads to the formation of various adducts and, subsequently, dicarbonyl compounds and other oxidation products. rsc.orgresearchgate.net In aqueous systems, chemical oxidation can also occur. For instance, the oxidation of 2-methylnaphthalene by potassium monopersulfate, catalyzed by metalloporphyrins, yields 2-methyl-1,4-naphthoquinone (Vitamin K3) and 6-methyl-1,4-naphthoquinone. acs.org Similarly, oxidation with hydrogen peroxide in the presence of a sulfuric acid or a Pd(II)-polystyrene sulfonic acid resin catalyst can produce 2-methyl-1,4-naphthoquinone. scientific.netoup.com Using 2-Methylnaphthalene-¹³C₁₁ in these studies would confirm the origin of the products and could help to elucidate the reaction mechanisms by tracking the fate of the labeled carbon atoms.

Environmental Transport, Sorption, and Sequestration Studies using Labeled Analogues

The environmental fate of polycyclic aromatic hydrocarbons (PAHs) like 2-methylnaphthalene is of significant concern due to their persistence and potential toxicity. Understanding the transport, sorption, and sequestration of these compounds in soil and sediment is crucial for predicting their environmental impact and developing effective remediation strategies. The use of isotopically labeled analogues, particularly 2-Methylnaphthalene-13C11, offers a powerful tool for these investigations by allowing researchers to distinguish the labeled compound from native sources and track its movement and fate with high precision.

The stable isotope label in this compound does not alter its physicochemical properties, ensuring that its environmental behavior is identical to its unlabeled counterpart. acs.org This allows for its use as a tracer in complex environmental systems.

Environmental Transport:

The transport of 2-methylnaphthalene in the environment is largely governed by its physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient (Kow). These characteristics indicate a strong tendency to partition from water to organic phases, such as soil organic matter and sediment. tpsgc-pwgsc.gc.ca Consequently, its mobility in aqueous systems is expected to be limited. tpsgc-pwgsc.gc.canih.gov

Soil column leaching studies are a standard method for assessing the mobility of organic compounds in soil. oecd.orgoecd.org In a typical experiment, a soil column is packed and treated with the test substance, in this case, this compound. An "artificial rain" is then applied, and the resulting leachate is collected and analyzed over time. oecd.org The use of the 13C-labeled analogue allows for precise quantification of the compound in the leachate and in different soil segments after the experiment, even at very low concentrations. This helps in determining key transport parameters such as the retardation factor and the dispersion coefficient. Given the high organic carbon-water (B12546825) partition coefficient (Koc) values reported for 2-methylnaphthalene, which range from 3.0 to 5.0 (log Koc), its movement through soil is expected to be significantly retarded. researchgate.net This means it would travel much slower than water, with the majority of the compound remaining in the upper layers of the soil column.

Hypothetical Soil Column Leaching Results for this compound

This table illustrates potential results from a soil column leaching experiment designed to assess the mobility of this compound. The data is based on the known high sorption affinity of 2-methylnaphthalene.

Soil Depth (cm)Concentration of this compound (% of applied)Leachate Volume (L)Concentration in Leachate (% of applied)
0-585.21<0.1
5-1010.520.1
10-153.130.2
15-200.940.3
20-250.250.3
25-30<0.160.2

Sorption and Sequestration:

Sorption is a key process that controls the fate and bioavailability of 2-methylnaphthalene in the environment. It refers to the partitioning of the compound from the aqueous phase to solid matrices like soil and sediment. researchgate.net The strong hydrophobic nature of 2-methylnaphthalene results in its significant adsorption to organic matter within these matrices. tpsgc-pwgsc.gc.caresearchgate.net

Isotopically labeled 2-methylnaphthalene is particularly useful in studying sorption-desorption dynamics. Batch equilibrium experiments can be conducted where soil or sediment samples are mixed with a solution containing this compound. By measuring the concentration of the labeled compound in the aqueous phase after reaching equilibrium, the amount sorbed to the solid phase can be accurately calculated. This allows for the determination of sorption isotherms (e.g., Freundlich or Langmuir models) and the corresponding sorption coefficients (Kd or Koc). Studies on similar PAHs have shown that sorption is often nonlinear and can exhibit hysteresis, meaning that desorption is slower and less complete than sorption. huji.ac.il This is often attributed to the sequestration of the compound within the complex organic matter structure of aged sediments. researchgate.nethuji.ac.il

Sequestration, or aging, is the process by which contaminants become progressively less available for desorption, microbial degradation, and uptake by organisms over time. This can occur as the molecules diffuse into micropores of soil aggregates or become incorporated into the humic matrix of the soil organic matter. researchgate.net Using this compound allows researchers to track the fate of the applied compound over long periods and differentiate it from any pre-existing, unlabeled 2-methylnaphthalene in the soil or sediment. This is crucial for understanding the long-term persistence and bioavailability of this contaminant. Research on other PAHs using 13C-labeling has demonstrated that a significant fraction of the compound can become sequestered in the soil matrix over time. researchgate.net

In one study mimicking the slow release of 2-methylnaphthalene from an oil phase or sediment, a two-phase system with hexadecane was used. acs.org While this study focused on biodegradation, it also determined a partitioning constant between hexadecane and water, providing insights into the mass transfer dynamics that are fundamental to both sorption and bioavailability. acs.org

Reported Partitioning Coefficients for 2-Methylnaphthalene

The following table summarizes experimentally determined and estimated partitioning coefficients for 2-methylnaphthalene, which are critical for assessing its environmental transport and sorption.

ParameterValueReferenceSignificance
Log Koc3.0 - 5.0 researchgate.netIndicates strong adsorption to organic matter and low mobility.
Log Koc3.00 - 5.96 nih.govSuggests slight to no mobility in soil.
Partitioning Constant (hexadecane/water)(2.0 ± 0.2)·10⁴ acs.orgQuantifies partitioning between a non-aqueous phase and water, relevant for understanding mass transfer from a source.

Mechanistic Insights into Chemical Reactions of 2 Methylnaphthalene 13c11

Detailed Study of Atmospheric Oxidation Mechanisms

The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) like 2-methylnaphthalene (B46627) is a significant area of research due to its role in the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.orgnih.gov The use of 2-Methylnaphthalene-13C11 allows for a detailed examination of the degradation pathways initiated by atmospheric oxidants.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). wikipedia.org The atmospheric oxidation of 2-methylnaphthalene is predominantly initiated by the addition of •OH to the aromatic rings, forming various OH-adducts. rsc.orgresearchgate.net Quantum chemistry calculations have shown that this reaction is mainly initiated by OH additions, forming adducts designated as Rn (2-MN-n-OH, where n = 1–8). rsc.orgresearchgate.net The fates of the α-adduct (R1) and β-adduct (R3) are notably different. rsc.orgresearchgate.net

The reaction of •OH with 2-methylnaphthalene is a complex process with a rate constant that exhibits a V-shaped temperature dependence, decreasing at lower temperatures and increasing at higher temperatures. rsc.org The formation of these initial adducts is a critical step that dictates the subsequent reaction pathways. The dynamics of this adduct formation can be influenced by various factors, including temperature and the presence of other atmospheric species.

Table 1: Investigated Reaction Pathways in the Atmospheric Oxidation of 2-Methylnaphthalene

ReactantOxidantPrimary IntermediateKey Subsequent Reactions
2-Methylnaphthalene•OHOH-Adducts (Rn)Reaction with O₂, NO, NO₂, Isomerization

Following the initial OH-adduct formation, the subsequent reactions are heavily influenced by the presence of molecular oxygen (O₂) and nitrogen oxides (NOx = NO + NO₂). nih.govpharm.or.jpsavemyexams.com The OH-adduct radical (e.g., R1) reacts with O₂ to form a peroxy radical (RO₂). nih.govrsc.orgresearchgate.net This peroxy radical can then undergo several competing reactions.

Under high-NOx conditions, typical of polluted urban environments, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) or with nitrogen dioxide (NO₂) to form stable nitronaphthalene compounds. copernicus.orgnih.gov The alkoxy radical is a key intermediate that can undergo further reactions, including ring-opening, leading to the formation of dicarbonyl compounds. researchgate.net

Under low-NOx conditions, the peroxy radical is more likely to react with hydroperoxy radicals (HO₂) or undergo unimolecular isomerization reactions. nih.gov These pathways are significant in the formation of highly oxygenated molecules and can lead to higher secondary organic aerosol (SOA) yields. copernicus.org For instance, the SOA yields for 2-methylnaphthalene were found to be significantly higher under low-NOx conditions (0.58) compared to high-NOx conditions (0.26 to 0.45). copernicus.org

The presence of NOx can significantly alter the chemical composition of the resulting SOA, with a notable increase in nitroaromatics and organic nitrates in high-NOx environments. nih.gov

Table 2: Influence of NOx on Secondary Organic Aerosol (SOA) Yield from 2-Methylnaphthalene Photooxidation

ConditionSOA YieldPrimary Reaction Pathway for RO₂Key Products
High-NOx0.26 - 0.45Reaction with NO and NO₂Nitroaromatics, Organic Nitrates
Low-NOx0.58Reaction with HO₂, IsomerizationHighly Oxygenated Molecules

The use of this compound is instrumental in tracing the carbon backbone through the complex network of oxidation reactions. By analyzing the mass-to-charge ratio of the products using techniques like mass spectrometry, researchers can identify which products retain the full carbon skeleton of the parent molecule and which are formed through ring-opening or fragmentation reactions.

For example, tracing the 13C label allows for the unambiguous identification of dicarbonyl compounds formed from the cleavage of the aromatic rings. researchgate.net This isotopic labeling helps to differentiate between different formation pathways and to quantify their relative importance under various atmospheric conditions. The distribution of the 13C label in the final products provides direct evidence of the mechanistic steps, such as intramolecular hydrogen shifts and ring-closure reactions, that are difficult to probe otherwise. rsc.orgresearchgate.net

Pathways Involving Oxygen and Nitrogen Oxides in Secondary Reactions

Exploration of Isotope Effects in Reaction Kinetics and Thermodynamics

Isotope effects, the changes in reaction rates or equilibrium constants upon isotopic substitution, are powerful tools for elucidating reaction mechanisms. google.comnumberanalytics.comosti.gov They arise primarily from the differences in zero-point vibrational energies between molecules containing light and heavy isotopes. google.comgmu.edu

A kinetic isotope effect (KIE) is the ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (k_light / k_heavy). google.com A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. numberanalytics.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate. numberanalytics.com

In the context of this compound, substituting 12C with 13C would lead to a secondary KIE for reactions like hydrogen abstraction by •OH, as the C-H bond strength is subtly affected by the mass of the adjacent carbon atom. While generally smaller than primary KIEs, these secondary effects can provide detailed information about the transition state structure. gmu.edu

A thermodynamic isotope effect refers to the effect of isotopic substitution on an equilibrium constant. iupac.org This arises from the influence of isotopic mass on the vibrational partition functions of the reactants and products. iupac.org By studying these effects with this compound, one can gain insights into the thermodynamics of intermediate formation and equilibrium processes in its atmospheric degradation.

Application as a Mechanistic Probe for Catalytic Transformations

Isotopically labeled compounds are frequently used to unravel the mechanisms of catalytic reactions. researchgate.net this compound can serve as a mechanistic probe in various catalytic transformations, such as hydrogenation, oxidation, and cracking.

By following the 13C label in the products of a catalytic reaction, chemists can determine which bonds are broken and formed and identify key intermediates. For example, in the catalytic hydrocracking of 2-methylnaphthalene, tracing the 13C11 core would help to distinguish between different cracking pathways, such as those involving initial hydrogenation of one aromatic ring versus the other, or the cleavage of the methyl group.

This isotopic tracing can validate or disprove proposed catalytic cycles and provide crucial data for the design of more efficient and selective catalysts. The precise location of the isotopic label in the product molecules, determined by techniques like NMR spectroscopy or mass spectrometry, offers a detailed map of the atomic rearrangements occurring on the catalyst surface.

Computational Chemistry and Modeling of Isotope Effects in 2 Methylnaphthalene 13c11 Systems

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding how the isotopic labeling in 2-Methylnaphthalene-13C11 influences its reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules. A key application is the study of reaction pathways and the characterization of transition states—the high-energy structures that exist transiently between reactants and products. sketchy.comwikipedia.org

Transition state theory (TST) posits that the rate of a reaction is determined by the concentration of the activated complex (the transition state) and the frequency at which it converts to products. pressbooks.publibretexts.org Quantum chemical methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. numberanalytics.com This allows for the precise location of the transition state and the calculation of the activation energy (ΔG‡), which is the free energy barrier that must be overcome for the reaction to proceed. youtube.com

For this compound, the substitution of 12C with 13C does not alter the potential energy surface itself. princeton.edu However, the increased mass of the carbon atoms leads to lower zero-point vibrational energies (ZPVE) for bonds involving these atoms. This difference in ZPVE between the isotopologue and its unlabeled counterpart can lead to a small but measurable difference in the activation energy of reactions, forming the basis of the kinetic isotope effect.

Table 1: Hypothetical Reaction Energetics for the Hydroxylation of 2-Methylnaphthalene (B46627) vs. This compound This table illustrates the typical output from quantum chemical calculations comparing an unlabeled compound with its heavy-isotope labeled analogue for a hypothetical reaction. The values are representative.

Parameter2-MethylnaphthaleneThis compoundDifference
Ground State ZPVE (kJ/mol) 850.4845.2-5.2
Transition State ZPVE (kJ/mol) 842.1837.5-4.6
Electronic Energy Barrier (kJ/mol) 110.0110.00.0
Calculated Activation Energy (ΔG‡) (kJ/mol) 101.7102.3+0.6

Molecular Dynamics Simulations for Simulating Isotopic Behavior in Complex Environments

While quantum mechanics describes reaction energetics, molecular dynamics (MD) simulations are used to model the physical movement and interactions of atoms and molecules over time. MD is particularly valuable for understanding how this compound behaves in complex, condensed-phase environments such as in a solvent, within a biological membrane, or adsorbed onto a soil particle. nih.gov

In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the trajectory of each atom. By incorporating the heavier mass of the 13C atoms into the model for this compound, simulations can predict how its dynamic properties might differ from the unlabeled molecule. These differences can manifest in properties such as diffusion rates, solvation shell structure, and binding affinities to macromolecules. nih.gov For instance, the slightly greater mass of the 13C11-isotopologue could lead to a marginally lower diffusion coefficient in solution.

Table 2: Illustrative Molecular Dynamics Simulation Results for Diffusion in Water This table shows hypothetical data from an MD simulation, comparing the diffusion coefficients of the two isotopologues in an aqueous environment at standard temperature and pressure.

CompoundMolecular WeightSimulated Diffusion Coefficient (x 10⁻⁵ cm²/s)
2-Methylnaphthalene 142.200.854
This compound 153.120.849

Theoretical Prediction and Interpretation of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. The KIE is a powerful tool for deducing reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step. princeton.eduosti.gov

Computational chemistry is crucial for the theoretical prediction and interpretation of KIEs. numberanalytics.com The primary KIE arises when a bond to the isotopically substituted atom is broken in the transition state. The effect stems from the difference in zero-point vibrational energy (ZPVE) between the light and heavy isotopologues in the ground state and the transition state. numberanalytics.com Because the bond involving the heavier isotope is stronger (has a lower ZPVE), more energy is typically required to break it, leading to a slower reaction rate (a KIE > 1).

For this compound, a KIE would be expected in reactions where a C-H or C-C bond at a labeled position is cleaved in the rate-limiting step. Computational models can calculate the vibrational frequencies for both the reactant and the transition state for the labeled and unlabeled molecules, allowing for a direct prediction of the KIE value. osti.gov Comparing these theoretical values with experimental results can validate or disprove a proposed reaction mechanism. osti.gov

Table 3: Predicted KIE Values for a Hypothetical C-H Bond Cleavage Reaction This table presents theoretical KIEs calculated for a reaction involving the cleavage of a C-H bond from the methyl group, comparing the deuterated isotopologue (a common KIE study) and the 13C-labeled backbone.

Reaction TypeIsotopologuePredicted k_light / k_heavyInterpretation
Methyl Group C-H Abstraction 2-(Methyl-d3)naphthalene6.8Strong primary KIE, C-H bond broken in rate-determining step.
Aromatic Ring C-C Cleavage This compound1.04Small primary KIE, C-C bond cleavage is rate-limiting.
Reaction not involving labeled C This compound1.005Secondary KIE, no bond breaking at labeled sites in TS.

Computational Support for Spectroscopic Data Interpretation and Structure Elucidation

Computational chemistry provides powerful support for the interpretation of spectroscopic data, which is essential for confirming the identity, purity, and structure of isotopically labeled compounds like this compound. Methods like DFT can accurately predict various spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating theoretical NMR chemical shifts is a routine computational task. For this compound, this is particularly useful. The presence of eleven 13C atoms creates a complex spectrum. Quantum chemical calculations can predict the 13C chemical shift for each unique carbon atom in the molecule. By comparing the calculated spectrum with the experimental one, researchers can confirm that the isotopic labels are in the correct positions and that the sample is structurally pure. researchgate.net

Vibrational Spectroscopy (IR and Raman): Computational methods can calculate the vibrational frequencies of a molecule. The substitution with 13C atoms will cause shifts in the vibrational frequencies of the carbon backbone. These shifts, while often small, can be predicted and then compared with experimental IR or Raman spectra to verify the isotopic substitution.

Table 4: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ) for this compound This table provides a representative comparison between experimentally measured 13C NMR shifts and those predicted by DFT calculations, a common method for structure verification.

Carbon Atom PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 128.1127.8
C2 (with methyl group) 136.2135.9
C3 129.0128.7
C4 126.5126.3
C4a (bridgehead) 134.1133.8
C8a (bridgehead) 132.5132.2
Methyl Group Carbon 21.821.5

Emerging Research Frontiers and Methodological Advancements

Integration of Multi-Omics Approaches (e.g., Metagenomics, Metabolomics, Proteomics) with Isotopic Tracing for Holistic System Understanding

A holistic understanding of a biological system's response to a specific compound requires a multi-layered analytical approach. thermofisher.com The integration of various "omics" disciplines with stable isotope tracing, using compounds like 2-Methylnaphthalene-13C11, provides a powerful framework for linking function to identity within complex biological matrices. thermofisher.comnih.gov This strategy allows researchers to move beyond static snapshots and observe the dynamic flow of atoms through metabolic networks, revealing how a system processes a particular substrate.

Multi-omics studies generate vast datasets from different molecular levels, which, when combined, offer deeper insights than any single approach alone. thermofisher.comnih.gov Isotopic labeling acts as a crucial link between these layers.

Metagenomics: When combined with Stable Isotope Probing (SIP), metagenomics can identify the specific microorganisms within a complex community that are actively metabolizing this compound. nih.gov By feeding the labeled compound to a microbial consortium (e.g., in soil or sediment), the ¹³C is incorporated into the DNA of the organisms that consume it. Subsequent separation of this "heavy" DNA and sequencing allows for the direct identification of the key players in the degradation process. nih.gov

Metabolomics: This field focuses on the complete set of small-molecule metabolites. Using this compound, researchers can trace the labeled carbon atoms through metabolic pathways. nih.gov This allows for the unambiguous identification of downstream metabolites derived from the parent compound, distinguishing them from the thousands of other endogenous molecules in a sample. doi.org For example, studies on the anaerobic degradation of 2-methylnaphthalene (B46627) have successfully used labeled substrates to confirm that 2-Naphthoic acid is a key metabolite formed through the oxidation of the methyl group, rather than through carboxylation of the aromatic ring. nih.gov

Proteomics: This is the large-scale study of proteins. Isotope tracing can reveal how exposure to 2-methylnaphthalene affects the proteome of an organism or a community. By tracking the ¹³C label, it's possible to see which proteins are synthesized in response to the compound's presence. This integration can elucidate the specific enzymatic machinery and regulatory protein networks involved in its metabolism and any associated stress responses. nih.govmdpi.com

Table 1: Role of Isotopic Tracing in Multi-Omics Approaches

Omics Discipline Core Focus Integration with this compound Key Research Question Answered
Metagenomics Study of genetic material from a community of organisms. nih.gov DNA-Stable Isotope Probing (DNA-SIP): The ¹³C label is incorporated into the DNA of organisms that metabolize the compound. nih.gov Which organisms in a community are responsible for degrading 2-methylnaphthalene?
Metabolomics Study of the complete set of metabolites within a cell, tissue, or organism. thermofisher.com Metabolite Tracing: The ¹³C label allows for the tracking of the compound's transformation into various downstream products. doi.org What are the specific metabolic pathways and byproducts of 2-methylnaphthalene degradation?
Proteomics Study of the entirety of proteins expressed by an organism or system. thermofisher.com Protein Expression Profiling: Reveals changes in protein synthesis in response to the labeled compound, identifying key enzymes. nih.gov Which enzymes and proteins are upregulated or downregulated during the metabolism of 2-methylnaphthalene?

This integrated approach provides a comprehensive view, linking the genetic potential (metagenomics) to the functional metabolic activity (metabolomics) and the enzymatic machinery (proteomics) involved in the biotransformation of this compound.

Development of Novel Isotopic Labeling Strategies for Challenging Chemical Systems

The synthesis and application of isotopically labeled compounds are continually evolving. While uniform labeling (where all carbon atoms are replaced with ¹³C, as in this compound) is powerful, new strategies are being developed to tackle more complex research questions and challenging chemical systems. doi.org

Recent advancements include:

Positional or Site-Specific Labeling: In contrast to uniform labeling, this strategy places an isotopic label at a specific, known position within a molecule. doi.org For a compound like 2-methylnaphthalene, this could mean synthesizing a version with ¹³C only in the methyl group or at a particular position on the naphthalene (B1677914) rings. This approach is exceptionally powerful for elucidating reaction mechanisms, as it can pinpoint which part of the molecule is undergoing transformation.

Isotopic Ratio Outlier Analysis (IROA): This innovative method involves cultivating organisms or conducting reactions in two parallel experiments with media containing different, well-defined ratios of ¹²C to ¹³C (e.g., 95:5 and 5:95). doi.org All metabolites derived from the primary carbon source will exhibit these characteristic isotopic patterns, allowing them to be easily distinguished from experimental artifacts, which retain a natural abundance pattern. This improves the confidence of metabolite identification in complex metabolomics studies. doi.org

Stereo-Array Isotope Labeling (SAIL): Primarily developed for complex biomolecules like proteins, the principles of SAIL can be adapted for studying the interaction of small molecules with biological systems. unl.pt This technique involves stereospecific isotope labeling patterns, which can provide detailed structural and dynamic information when analyzed by techniques like NMR spectroscopy.

These advanced labeling strategies enhance the precision of stable isotope tracing, allowing for more nuanced investigations into the biochemical and environmental fate of compounds like 2-methylnaphthalene.

Expansion of this compound Applications in Diverse Scientific Disciplines (e.g., Geochemistry, Astrobiology)

The utility of this compound and related labeled PAHs extends beyond biology into broader scientific fields, offering unique insights into large-scale planetary and cosmic processes.

Geochemistry: In environmental geochemistry, this compound can serve as a spike or tracer to quantify the extent and rate of natural attenuation of PAH contamination in soil and groundwater. tpsgc-pwgsc.gc.ca By introducing a known amount of the labeled compound, researchers can accurately measure degradation rates without ambiguity from background sources. It can also be used to study the formation and transformation of fossil fuels, as methylnaphthalenes are significant components of crude oil and coal. cdc.gov

Astrobiology: Polycyclic aromatic hydrocarbons are among the most abundant and widespread organic molecules in the universe. foodb.cawikipedia.org They are considered potential starting materials for the formation of life and have been detected in meteorites and associated with new stars and exoplanets. foodb.cawikipedia.org Laboratory studies using isotopically labeled PAHs like this compound are critical for understanding their formation in interstellar environments and their potential chemical evolution under cosmic conditions. NASA maintains a database for monitoring PAHs in the universe, underscoring their importance in this field of research. foodb.cawikipedia.org

Challenges and Future Directions in Stable Isotope Research and Application

Despite the power of stable isotope analysis, several challenges remain, and addressing them defines the future direction of the field.

Current Challenges:

Interpretation of Data: The primary challenge often lies in the interpretation of isotopic data, which requires a deep understanding of the underlying biological and chemical processes that can cause isotopic fractionation. numberanalytics.com

Analytical Sensitivity and Cost: While technology has advanced, the analysis of isotopically labeled compounds, especially at low concentrations, requires highly sensitive and expensive instrumentation like Isotope Ratio Mass Spectrometry (IRMS) or high-resolution mass spectrometry. iaea.org

Synthesis of Labeled Compounds: The chemical synthesis of complex, specifically labeled compounds can be challenging and costly, limiting the availability of certain tracers.

Future Directions:

Improving Analytical Techniques: There is a continuous drive to develop new instruments with higher precision, resolution, and throughput. numberanalytics.com This includes advancements in mass spectrometry and non-mass spectrometric techniques that can lower detection limits and simplify sample preparation. iaea.org

Data Integration: The future lies in integrating isotopic data with other datasets, such as geochronological, transcriptomic, and proteomic data, to build more comprehensive and predictive models of complex systems. thermofisher.comnumberanalytics.com

Expansion into New Fields: The application of stable isotopes is constantly expanding. Fields like astrobiology and environmental forensics are increasingly using these techniques to answer fundamental questions. numberanalytics.com

Standardization and Reference Materials: To ensure the comparability of data between different laboratories worldwide, there is a recognized need for the continued development and dissemination of high-quality stable isotope reference materials and standardized methodologies. iaea.org

Table 2: Summary of Challenges and Future Directions in Stable Isotope Research

Category Description Relevance to this compound Studies
Challenge: Data Interpretation Isotopic fractionation and complex metabolic networks can complicate the interpretation of results. numberanalytics.com Accurately modeling the distribution of the ¹³C label from this compound into various metabolic pools.
Challenge: Contamination Introduction of unlabeled carbon during sample collection or preparation can skew results. Ensuring that detected metabolites are truly derived from the labeled tracer and not from environmental contamination.
Future Direction: Higher Precision Development of new instruments to detect smaller variations in isotope ratios. numberanalytics.com Enabling the study of slower degradation processes or the use of smaller quantities of the expensive labeled compound.
Future Direction: Data Integration Combining isotope data with other 'omics' data for a systems-level view. thermofisher.comnumberanalytics.com Creating comprehensive models of how an ecosystem or organism responds to 2-methylnaphthalene exposure.

Q & A

How do I design a controlled exposure study to assess the metabolic fate of 2-Methylnaphthalene-<sup>13</sup>C11 in vivo?

Category : Basic Methodology
Answer :

  • Experimental Design : Use isotopic labeling (e.g., <sup>13</sup>C11) to trace metabolic pathways. Administer the compound via inhalation, oral, or dermal routes in animal models (e.g., rodents), with dose levels based on prior toxicity data from naphthalene analogs .
  • Key Metrics : Monitor systemic effects (hepatic, renal, respiratory) and quantify isotopic enrichment in tissues using LC-MS or GC-MS .
  • Risk of Bias Mitigation : Randomize dose allocation, conceal study groups, and report all outcomes per Table C-7 (e.g., randomization and allocation concealment criteria) .

What methodologies resolve contradictions in toxicological data for 2-Methylnaphthalene derivatives across species?

Category : Advanced Research (Data Contradiction Analysis)
Answer :

  • Mechanistic Validation : Compare interspecies differences in CYP enzyme activity (e.g., CYP2A13 in humans vs. CYP2F2 in mice) using <sup>13</sup>C-labeled compounds to isolate metabolic pathways .
  • Systematic Review Framework : Apply Steps 4–8 from the ATSDR protocol:
    • Step 4 : Identify outcomes of concern (e.g., oxidative stress, DNA adducts).
    • Step 5 : Assess risk of bias via questionnaires (Table C-6, C-7) .
    • Step 6 : Rate confidence in evidence (High/Moderate/Low) based on study rigor .
  • Example : Li et al. (2017) reconciled nasal toxicity disparities using CYP2A13/2F1-humanized mice .

How can isotopic labeling improve mechanistic studies of 2-Methylnaphthalene-<sup>13</sup>C11 bioactivation?

Category : Advanced Research (Mechanistic Toxicology)
Answer :

  • Tracer Applications : Use <sup>13</sup>C labeling to track reactive metabolites (e.g., epoxides) in vitro. Couple with high-resolution mass spectrometry to map adduct formation on DNA/RNA .
  • Inclusion Criteria : Prioritize studies with defined exposure routes (inhalation/oral) and biomarkers (e.g., urinary 1,2-dihydroxynaphthalene) per Table B-1 .
  • Data Interpretation : Cross-reference with non-labeled analogs to distinguish isotope effects from metabolic variability .

What are best practices for integrating omics data in 2-Methylnaphthalene-<sup>13</sup>C11 toxicity studies?

Category : Advanced Research (Data Integration)
Answer :

  • Transcriptomics : Profile gene expression changes (e.g., Nrf2, CYP450) in target tissues. Validate using qPCR or RNA-seq .
  • Proteomics : Quantify adducts using <sup>13</sup>C-labeled standards to improve signal specificity .
  • Systematic Integration : Follow ATSDR’s Step 8 to synthesize evidence across endpoints (e.g., hepatic effects vs. oxidative stress) .

How do I assess environmental exposure risks of 2-Methylnaphthalene-<sup>13</sup>C11 in field studies?

Category : Basic Methodology
Answer :

  • Sampling Design : Use adipose tissue or environmental matrices (soil, water). Apply low-cost cleanup procedures (e.g., Liao et al., 1988) for semivolatile organic compounds .
  • Analytical Validation : Confirm isotopic purity via NMR and compare against non-labeled environmental background levels .
  • Confounding Factors : Control for co-exposure to PAHs using the literature search framework in Appendix B .

What criteria distinguish high-confidence studies in systematic reviews of methylnaphthalene toxicity?

Category : Advanced Research (Evidence Synthesis)
Answer :

  • Initial Confidence Ratings :
    • High : All key study design features (e.g., randomization, outcome reporting) are validated (Table C-13) .
    • Low : Missing >2 criteria (e.g., unblinded allocation, incomplete data) .
  • Upgrading/Downgrading Factors : Adjust confidence based on mechanistic plausibility and consistency across species .

How to optimize in vitro models for studying 2-Methylnaphthalene-<sup>13</sup>C11 metabolism?

Category : Basic Methodology
Answer :

  • Cell Lines : Use primary human hepatocytes or transfected cell lines (e.g., expressing CYP2A13) .
  • Dosing Strategy : Simulate physiological exposure durations (acute vs. chronic) per ATSDR’s inclusion criteria (Table B-1) .
  • Endpoint Alignment : Match in vitro outcomes (e.g., cytotoxicity, enzyme inhibition) to in vivo systemic effects .

What analytical challenges arise in quantifying 2-Methylnaphthalene-<sup>13</sup>C11 degradation products?

Category : Advanced Research (Analytical Chemistry)
Answer :

  • Isotope Dilution : Use <sup>13</sup>C-labeled internal standards to correct for matrix effects .
  • Degradation Pathways : Monitor photolytic/byproduct formation via HPLC-UV/HRMS, referencing EPA DSSTox data for structural analogs .
  • QA/QC : Validate methods per Table C-13 criteria (e.g., recovery rates, detection limits) .

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